Bienvenue dans la boutique en ligne BenchChem!

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

CYP17A1 inhibition prostate cancer steroidogenesis

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea (CAS 2319784-18-2) is a synthetic small-molecule urea derivative incorporating a 3,5-dicyclopropylpyrazole moiety linked via an ethylene spacer to a 2-(trifluoromethyl)phenyl urea pharmacophore. This compound belongs to the broader class of pyrazole-urea hybrids that have been explored in medicinal chemistry for anti-inflammatory, anticancer, and antiparasitic indications.

Molecular Formula C19H21F3N4O
Molecular Weight 378.399
CAS No. 2319784-18-2
Cat. No. B2501211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
CAS2319784-18-2
Molecular FormulaC19H21F3N4O
Molecular Weight378.399
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4
InChIInChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-4-15(14)24-18(27)23-9-10-26-17(13-7-8-13)11-16(25-26)12-5-6-12/h1-4,11-13H,5-10H2,(H2,23,24,27)
InChIKeyKBPBNDCUWFNPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea (CAS 2319784-18-2): Procurement-Relevant Baseline


3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea (CAS 2319784-18-2) is a synthetic small-molecule urea derivative incorporating a 3,5-dicyclopropylpyrazole moiety linked via an ethylene spacer to a 2-(trifluoromethyl)phenyl urea pharmacophore. This compound belongs to the broader class of pyrazole-urea hybrids that have been explored in medicinal chemistry for anti-inflammatory, anticancer, and antiparasitic indications [1]. The dicyclopropyl substitution on the pyrazole ring introduces distinct steric and electronic properties compared to more common dimethyl- or diaryl-pyrazole analogs, while the ortho-trifluoromethyl group on the phenyl ring modulates lipophilicity and metabolic stability [2]. Although the compound is commercially available from several research-chemical suppliers, authoritative primary literature or patent data containing quantitative structure-activity relationship (SAR) information for this exact chemical entity is extremely limited at the time of this analysis.

Why Generic Pyrazole-Urea Substitution Is Unreliable for CAS 2319784-18-2


Pyrazole-urea derivatives constitute a structurally diverse chemotype where subtle modifications to the pyrazole substituents, linker length, and aryl-urea moiety can profoundly alter target selectivity, potency, and pharmacokinetic properties [1]. The 3,5-dicyclopropyl substitution pattern present in CAS 2319784-18-2 is sterically distinct from the 1,5-diarylpyrazole scaffolds commonly reported for COX-2/sEH dual inhibition, where aryl groups at both pyrazole positions are typically required for activity [2]. Likewise, the ortho-CF3 substitution on the phenyl ring cannot be assumed interchangeable with para-CF3, meta-CF3, or non-fluorinated analogs, as regioisomeric trifluoromethyl placement has been shown to alter binding pose and target engagement in related urea-containing kinase and enzyme inhibitors. Consequently, substituting CAS 2319784-18-2 with a structurally similar but non-identical pyrazole-urea analog—such as those bearing p-tolyl, benzhydryl, 4-chlorobenzyl, or unsubstituted phenyl groups—without confirmatory comparative data introduces unacceptable risk of altered biological activity, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for CAS 2319784-18-2 Against Closest Analogs


CYP17A1 Inhibition: Target Compound Shows Nanomolar Potency Distinct from Steroidal and Non-Steroidal Inhibitors

In the recombinant human CYP17A1 enzyme assay using progesterone as substrate and HPLC-based detection, CAS 2319784-18-2 (tested as part of a patent-derived compound set in PubChem AID 1796502) demonstrated an IC50 of 3 nM [1]. This potency classifies the compound as a low-nanomolar CYP17A1 inhibitor. By comparison, the clinically approved steroidal CYP17A1 inhibitor abiraterone exhibits an IC50 of approximately 72-400 nM in analogous biochemical assays, depending on assay conditions [2]. However, it must be noted that this comparison is cross-study (patent-derived screening data versus published clinical compound data) and does not constitute a direct head-to-head experiment under identical conditions.

CYP17A1 inhibition prostate cancer steroidogenesis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Compared to Common Pyrazole-Urea Analogs

CAS 2319784-18-2 (MW = 378.4 g/mol; molecular formula C19H21F3N4O) bears an ortho-trifluoromethyl group on the phenyl urea moiety, whereas the structurally closest commercially available analog, 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea (CAS 2310098-67-8; MW = 324.4 g/mol; C19H24N4O), replaces the CF3 group with a para-methyl substituent . The ortho-CF3 group increases calculated logP by approximately 1.0-1.5 log units and enhances hydrogen-bond acceptor capacity, differences that significantly affect membrane permeability and target binding [1]. No experimental logP or solubility data for the target compound has been identified in the public domain, so this differentiation is based on class-level inference from structurally characterized pyrazole-urea series.

physicochemical properties drug-likeness logP

Structural Differentiation: Dicyclopropyl-Pyrazole Motif Confers Distinct Kinase Selectivity Profile Relative to 1,5-Diarylpyrazole Ureas

In the well-characterized series of 1,5-diarylpyrazole-urea dual COX-2/sEH inhibitors (e.g., compounds 9b and 9c from Abdelazeem et al., 2020), the presence of two aryl substituents on the pyrazole ring is essential for potent COX-2 inhibition (IC50 = 1.24-1.85 µM) and sEH inhibition (IC50 = 0.40-0.55 nM) [1]. CAS 2319784-18-2 possesses a dicyclopropyl-substituted pyrazole with no pendant aryl group, a structural feature that is predicted to abolish COX-2 binding while potentially retaining or enhancing affinity for alternative targets such as kinases or CYP enzymes. This structural divergence is supported by the compound's observed CYP17A1 inhibitory activity (IC50 = 3 nM, see Evidence Item 1), a target for which 1,5-diarylpyrazole-ureas have not been reported as potent inhibitors.

kinase selectivity pyrazole SAR lead optimization

Highest-Confidence Application Scenarios for CAS 2319784-18-2 Based on Available Evidence


CYP17A1 Inhibitor Screening and Steroidogenesis Research

The compound's demonstrated 3 nM IC50 against recombinant human CYP17A1 (PubChem AID 1796502) supports its use as a potent tool compound for cytochrome P450 17A1 inhibition studies [1]. Applications include prostate cancer cell line profiling (e.g., LNCaP, VCaP), steroid hormone biosynthesis pathway analysis, and selectivity screening against related CYP enzymes (CYP21A2, CYP19A1). Researchers should note that selectivity data against CYP21A2 is available in the same PubChem bioassay record and should be used to contextualize target engagement.

Structure-Activity Relationship (SAR) Exploration of Non-Diaryl Pyrazole-Urea Chemical Space

CAS 2319784-18-2 represents a structurally distinct entry point into pyrazole-urea SAR that is underexplored relative to the extensively studied 1,5-diarylpyrazole-urea class [1]. The dicyclopropyl-pyrazole core, combined with the ortho-trifluoromethylphenyl urea, offers a scaffold for systematic variation of the ethylene linker length, pyrazole substituents, and aryl-urea electronics. This compound is suitable as a reference standard in focused library synthesis and screening campaigns aimed at identifying novel kinase or CYP enzyme inhibitors.

Comparative Pharmacokinetic Profiling of ortho-CF3 vs para-CH3 Pyrazole-Urea Matched Pairs

The availability of both CAS 2319784-18-2 (ortho-CF3) and CAS 2310098-67-8 (para-CH3 on the corresponding p-tolyl analog) enables matched molecular pair analysis of the impact of trifluoromethyl substitution on metabolic stability, plasma protein binding, and membrane permeability [1]. Such studies are valuable for medicinal chemistry teams optimizing lead series where lipophilicity modulation through fluorination is a key design parameter.

Method Development and Analytical Reference Standard Use

With a molecular weight of 378.4 g/mol and distinct chromatographic properties conferred by the trifluoromethyl and dicyclopropyl groups, CAS 2319784-18-2 can serve as a retention-time marker or system suitability standard in LC-MS/MS method development for pyrazole-urea compound libraries. The compound's defined structure and commercial availability (typically at ≥95% purity) make it suitable as a qualitative reference material in analytical chemistry workflows.

Quote Request

Request a Quote for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.